molecular formula C16H13FN2O2S B2436367 N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide CAS No. 868371-17-9

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide

Cat. No.: B2436367
CAS No.: 868371-17-9
M. Wt: 316.35
InChI Key: VBWLMECIWVFZIO-VLGSPTGOSA-N
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Description

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a useful research compound. Its molecular formula is C16H13FN2O2S and its molecular weight is 316.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide and its derivatives have been synthesized and evaluated for various biological activities. A notable study involved the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial analogs. These compounds were tested against a range of bacteria and fungi, with some derivatives showing significant antimicrobial activity. The presence of a fluorine atom in the benzoyl group was crucial for enhancing this activity, indicating the molecule's potential as a scaffold for developing new antimicrobials (Desai, Rajpara, & Joshi, 2013).

Antitumor Properties

Further studies on benzothiazole derivatives, including N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide, have explored their antitumor properties. One study synthesized and evaluated the in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. These compounds were found to be potently cytotoxic in certain human breast cancer cell lines but inactive against others, including prostate and nonmalignant breast cells. This research underscores the potential of fluorinated benzothiazoles as selective antitumor agents, with specific focus on breast cancer (Hutchinson et al., 2001).

Chemical Synthesis and Modification

On the synthetic chemistry front, studies have explored the preparation of various benzothiazole derivatives through innovative synthetic routes. For instance, the synthesis and bromodemercuration of some permercurated arenes provided a versatile route to polybromobenzene derivatives, demonstrating the potential for creating complex molecules from benzothiazole-based precursors for further chemical and pharmacological studies (Deacon & Farquharson, 1976).

Radioligand Development for PET Imaging

The molecule has also been considered in the context of developing novel radioligands for positron emission tomography (PET) imaging. A study on fluorine-18-labeled benzamide analogues aimed at imaging the sigma2 receptor status of solid tumors with PET highlighted the role of fluorinated benzamide derivatives in diagnostic imaging. This research suggests the potential for N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide derivatives to serve as imaging agents in oncology, providing a foundation for non-invasive assessment of tumor biology (Tu et al., 2007).

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-19-14-12(17)7-4-8-13(14)22-16(19)18-15(20)10-5-3-6-11(9-10)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWLMECIWVFZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.